An In-Depth Technical Guide to the Properties of Dihydroxycarbene
An In-Depth Technical Guide to the Properties of Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C̈-OH), a member of the carbene family of reactive intermediates, has garnered significant attention in the fields of physical organic chemistry and astrochemistry. Despite its simple molecular formula (CH₂O₂), it possesses a rich and complex chemistry. This guide provides a comprehensive overview of the structural, spectroscopic, and reactive properties of dihydroxycarbene, supported by quantitative data, detailed experimental and computational protocols, and visualizations of its key characteristics and transformations.
Core Properties of Dihydroxycarbene
Dihydroxycarbene is a singlet carbene, a result of the electron-donating nature of its two hydroxyl groups which stabilize the singlet state.[1] It is notably more stable than its mono-hydroxylated counterpart, hydroxycarbene, which readily undergoes quantum mechanical tunneling.[2] Dihydroxycarbene, in contrast, exhibits remarkable stability, attributed to a high barrier for rearrangement and decomposition.[2][3]
Conformational Isomers
Dihydroxycarbene can exist in three planar conformations: s-trans,s-trans (1tt), s-cis,s-trans (1ct), and s-cis,s-cis (1cc). The s-trans,s-trans conformer is the most stable, with the s-cis,s-trans being very close in energy. The s-cis,s-cis conformer is significantly higher in energy.[2][3]
Data Presentation
The following tables summarize key quantitative data on the properties of dihydroxycarbene based on experimental and computational studies.
Table 1: Geometric Parameters of trans,cis-Dihydroxycarbene [4][5]
| Parameter | Experimental Value (Å or °) | Computed Value (CCSD(T)/cc-pCVQZ) (Å or °) |
| C-O (trans) | 1.335 | 1.336 |
| C-O (cis) | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| ∠ O-C-O | 107.30 | 107.25 |
| ∠ C-O-H (trans) | 106.8 | 106.8 |
| ∠ C-O-H (cis) | 110.7 | 110.4 |
Table 2: Relative Energies of Dihydroxycarbene Conformers [2][3]
| Conformer | Relative Energy (kcal mol⁻¹) (CCSD(T)/cc-pVTZ) |
| s-trans,s-trans (1tt) | 0.0 |
| s-cis,s-trans (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
Table 3: Experimental and Computed Vibrational Frequencies of s-trans,s-trans-Dihydroxycarbene [2][3]
| Vibration | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| OH stretch | 3633.2 / 3628.6 (w) | 3876.4 |
| OH stretch | 3625.1 (s) | 3871.4 |
| Bend | 1386.2 (m) | 1443.1 |
| Bend | 1289.0 / 1287.4 (w) | 1370.5 |
| Bend | 1110.3 / 1109.3 (vs) | 1157.8 |
| Bend | 706.6 (s) | 742.4 |
(w) = weak, (m) = medium, (s) = strong, (vs) = very strong
Experimental Protocols
Synthesis of Dihydroxycarbene via High-Vacuum Flash Pyrolysis of Oxalic Acid
This protocol is based on the method reported by Schreiner and Reisenauer.[2][3]
Objective: To generate dihydroxycarbene in the gas phase for subsequent spectroscopic analysis.
Apparatus:
-
A custom-built high-vacuum flash pyrolysis apparatus.
-
A quartz tube furnace capable of reaching temperatures up to 1000 °C.
-
A high-capacity vacuum pump.
-
A cryogenic matrix isolation setup (e.g., a cold finger cooled with liquid helium or a closed-cycle cryostat).
-
An infrared spectrometer.
Procedure:
-
Anhydrous oxalic acid is placed in a sample holder connected to the pyrolysis apparatus.
-
The apparatus is evacuated to a high vacuum (typically < 10⁻⁵ mbar).
-
The quartz tube is heated to the pyrolysis temperature (around 700-1000 °C).
-
The oxalic acid is sublimed and passed through the hot quartz tube. The pyrolysis of oxalic acid leads to the formation of dihydroxycarbene and carbon dioxide.
-
The pyrolysate is immediately directed towards the cold surface of the cryogenic matrix isolation setup (e.g., a CsI window cooled to 10-20 K) where it is co-deposited with an inert matrix gas (e.g., argon or neon).
-
The matrix-isolated products are then analyzed by infrared spectroscopy.
Characterization by Gas-Phase Microwave Rotational Spectroscopy
This protocol is based on the method reported by Womack, McCarthy, and coworkers.[4][6]
Objective: To determine the precise gas-phase structure of dihydroxycarbene.
Apparatus:
-
A pulsed-jet Fourier transform microwave (FTMW) spectrometer.
-
A gas mixing system.
-
A pulsed nozzle source.
-
A high-vacuum chamber.
Procedure:
-
A precursor gas mixture is prepared. For example, a mixture of carbon dioxide and hydrogen in a noble gas carrier (e.g., neon or argon) can be used.
-
The gas mixture is pulsed through a nozzle into the high-vacuum chamber of the FTMW spectrometer.
-
An electrical discharge is applied to the gas pulse as it expands, leading to the formation of dihydroxycarbene.
-
The molecules in the supersonic jet are then probed with a microwave pulse, which excites rotational transitions.
-
The subsequent free induction decay is detected and Fourier transformed to obtain the rotational spectrum.
-
By analyzing the rotational spectra of different isotopologues of dihydroxycarbene, a precise determination of its molecular structure can be achieved.
Mandatory Visualizations
Caption: Synthesis of dihydroxycarbene from oxalic acid.
Caption: Relative stability of dihydroxycarbene conformers.
References
- 1. Ab initio and transition state theory study of the OH + HO2 → H2O + O2(3Σg−)/O2(1Δg) reactions: yield and role of O2(1Δg) in H2O2 decomposition and in combustion of H2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics study of the post-transition-state-bifurcation process of the (HCOOH)H+ → CO + H3O+/HCO+ + H2O dissociation: application of machine-learning techniques - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of formic acid on O2 + OH˙CHOH → HCOOH + HO2 reaction under tropospheric condition: kinetics of cis and trans isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
